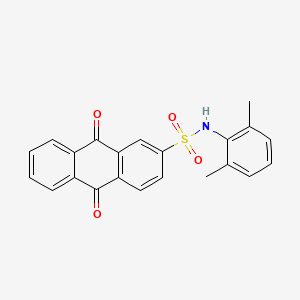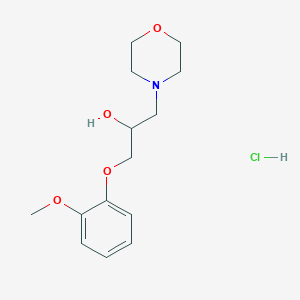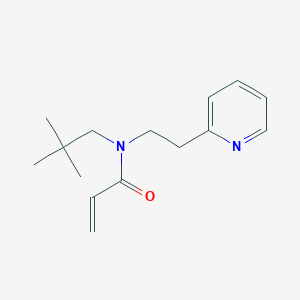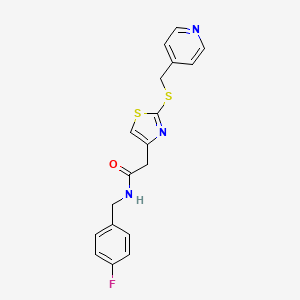
N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as DASA-58, is a small molecule compound that has shown promising results in various scientific research studies. It belongs to the class of sulfonamide compounds and has been studied for its potential use in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Photo-oxidation and Polymerization
- Photo-oxidative Polymerization : The photo-oxidation of bis(3,5-dimethylphenyl) disulfide, in the presence of aromatic nitriles as sensitizers, leads to efficient formation of poly(thio-2,6-dimethyl-1,4-phenylene). This process involves catalytic amounts of 9,10-dicyanoanthracene acting as an electron mediator (Yamamoto, Oyaizu, & Tsuchida, 1994).
Synthesis and Polymer Chemistry
- Aromatic Polyethers Synthesis : Friedel–Crafts copolymerization involving 4,4′ bis(2,6-dimethylphenoxy-4-Phenyl)sulfone leads to aromatic polyethers containing 2,6(7)‐dihydroxy[1,3,5(6),7(8)‐tetramethylanthracene] units, showcasing the role of electrophilic substitutions in polymer formation (Percec & Tingerthal, 1987).
Complex Formation and Organic Synthesis
- Complexed Ketones and Sulfones Synthesis : The study of η6-arene-η5-cyclopentadienyliron cations and dications led to the synthesis of complexed ketones or sulfones, such as the dications of anthraquinone, xanthone, thioxanthone, and benzophenone (Lee, Chowdhury, Piórko, & Sutherland, 1986).
Electrophilic Reaction and Protected Amino Acids
- Synthesis of Protected β-Amino Acids : The addition of the Reformatsky reagent to N-sulfonylimines, derived from anthracene-9-sulfonamide, leads to protected β-amino acids. This showcases the ease of reductive cleavage of the N-anthracene-9-sulfonyl group compared to traditional N-sulfonyl protecting groups (Robinson & Wyatt, 1993).
Photochemical Reactions and Electrophilic Substitutions
- Photochemical Electron-Transfer Reactions : The study of dimerizations, nucleophilic additions, and oxygenation reactions of 1,1-diarylethylene, induced by photoexcited cyanoanthracenes, highlights the diverse reactivity and potential applications in organic synthesis (Mattes & Farid, 1986).
Catalytic Applications
- Synthesis of Xanthenes Derivatives : The use of N-bromo sulfonamide reagents in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, through condensation reactions, demonstrates the catalytic potential in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2016).
Wirkmechanismus
Target of Action
The primary target of N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is the neuronal membrane . The compound acts on the sodium channels present in the neuronal membrane, which play a crucial role in the initiation and conduction of impulses .
Mode of Action
N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as lidocaine, stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, effectively numbing the area where the compound is applied .
Biochemical Pathways
The compound affects the biochemical pathway involving the transmission of nerve impulses. By blocking the sodium channels, it prevents the depolarization of the neuron, thereby inhibiting the propagation of the nerve impulse . This interruption in the nerve signal transmission leads to a loss of sensation in the local area, providing an anesthetic effect .
Pharmacokinetics
Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . Biotransformation includes oxidative N-dealkylation, ring hydroxylation, cleavage of the amide linkage, and conjugation . Approximately 90% of lidocaine administered is excreted in the form of various metabolites, and less than 10% is excreted unchanged .
Result of Action
The result of the compound’s action is local anesthesia. By inhibiting the ionic fluxes required for the initiation and conduction of impulses, it prevents the sensation of pain in the area where it is applied . This makes it an effective local anesthetic for minor surgeries and dental procedures .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can also affect the compound’s stability and action .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-6-5-7-14(2)20(13)23-28(26,27)15-10-11-18-19(12-15)22(25)17-9-4-3-8-16(17)21(18)24/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFQMZACQSCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2890941.png)



![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2890946.png)
![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2890951.png)
![1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2890953.png)

![N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2890956.png)


